

# Troubleshooting off-target effects of 4-Methylhistamine dihydrochloride

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## Compound of Interest

Compound Name: 4-Methylhistamine dihydrochloride

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## Technical Support Center: 4-Methylhistamine Dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **4-Methylhistamine dihydrochloride** in their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **4-Methylhistamine dihydrochloride**?

4-Methylhistamine is a potent and selective agonist for the histamine H4 receptor (H4R).[1][2] It exhibits over 100-fold selectivity for the human H4 receptor compared to the H1, H2, and H3 receptor subtypes.[2] The H4 receptor is primarily expressed on cells of hematopoietic origin, such as mast cells, eosinophils, dendritic cells, and T cells, and is involved in inflammatory and immune responses.[3]

Q2: What are the known off-target effects of 4-Methylhistamine?

While 4-Methylhistamine is highly selective for the H4 receptor, it can exhibit activity at other histamine receptors, particularly at higher concentrations. Studies in guinea-pig ileum have shown that it is only about five times more potent at H2 receptors than at H1 receptors, suggesting that caution should be exercised when using it to discriminate between these

subtypes.[4] In human monocytes, the effects of 4-Methylhistamine were partially blocked by both an H4 receptor antagonist and an H2 receptor antagonist, indicating some level of H2 receptor activity.[5] Therefore, at higher concentrations, off-target effects at H1 and H2 receptors are possible.

Q3: How can I be sure that the observed effect in my experiment is mediated by the H4 receptor?

To confirm that the experimental results are due to H4 receptor activation, it is crucial to use a selective H4 receptor antagonist. The compound JNJ 777120 is a widely used and potent H4 receptor antagonist with over 1000-fold selectivity over H1, H2, and H3 receptors. If the effect of 4-Methylhistamine is blocked or reversed by co-treatment with JNJ 777120, it strongly indicates an H4 receptor-mediated mechanism.[2]

Q4: What are the typical downstream signaling pathways activated by 4-Methylhistamine?

The histamine H4 receptor, like the H2 and H3 receptors, primarily couples to the Gai/o protein. Activation of this G-protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] In some cell types, H4 receptor activation has also been shown to induce intracellular calcium mobilization and activate the MAPK pathway.[3][6]

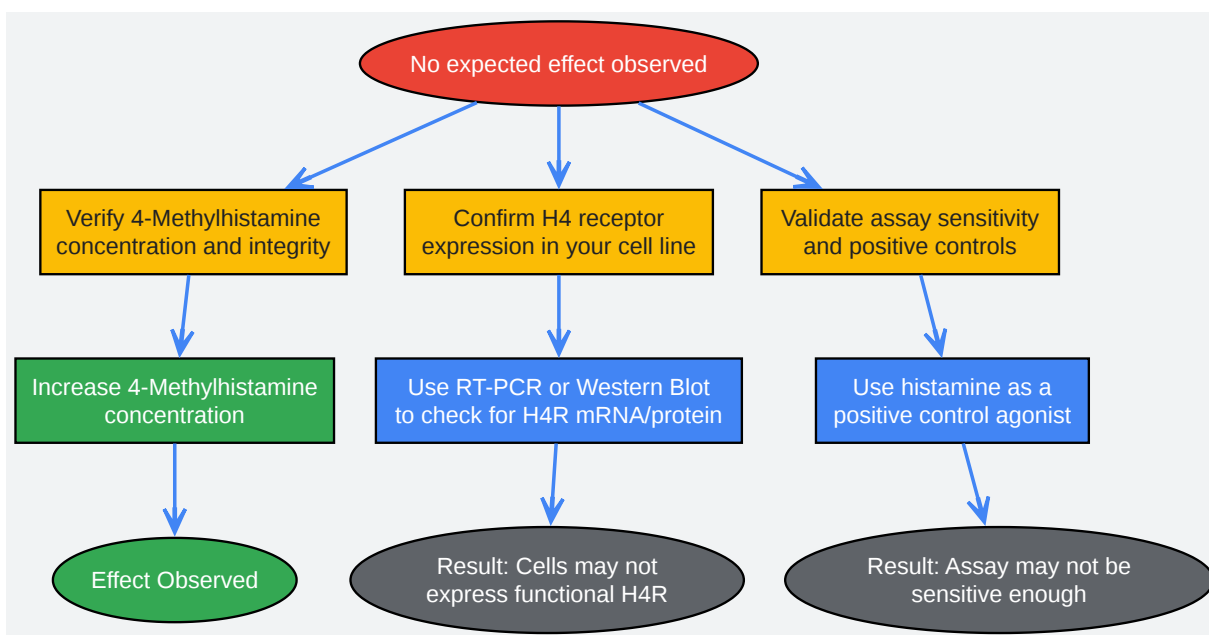
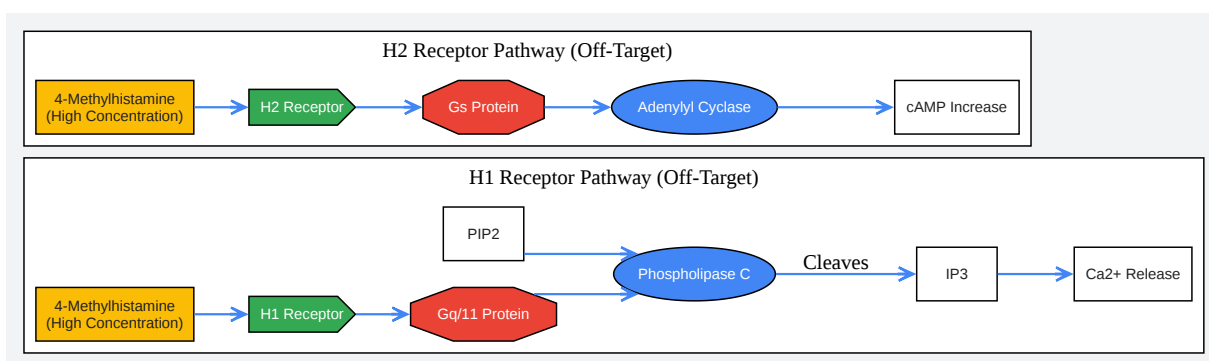
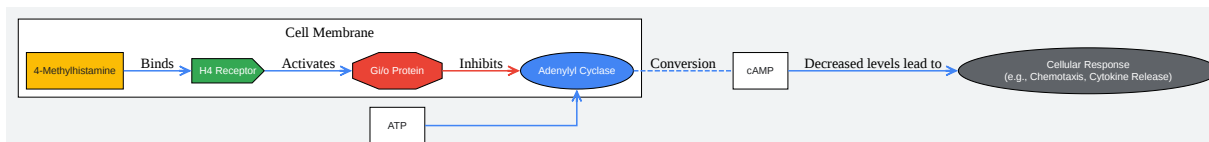
## Quantitative Data Summary

The following table summarizes the binding affinity ( $K_i$ ) and functional activity ( $EC_{50}$  or  $pEC_{50}$ ) of 4-Methylhistamine at the four human histamine receptor subtypes. Note that values can vary between different studies and experimental systems.

Receptor Subtype	Binding Affinity (K <sub>i</sub> , nM)	Functional Activity (pEC <sub>50</sub> / EC <sub>50</sub> )	Reference
Human H1 Receptor	>10,000	-log EC <sub>50</sub> = 4.57 (guinea-pig ileum)	[1][4]
Human H2 Receptor	~7,900	-log EC <sub>50</sub> = 5.23 (guinea-pig ileum)	[1][4]
Human H3 Receptor	>10,000	Low potency	[1]
Human H4 Receptor	7.0 ± 1.2	pEC <sub>50</sub> = 7.4 ± 0.1	[1]
Human H4 Receptor	50	pEC <sub>50</sub> = 7.4 ± 0.1	[2]

## Signaling Pathways

Below are diagrams illustrating the primary signaling pathway of the H4 receptor and potential off-target pathways.



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